molecular formula C20H19N3OS2 B2729025 2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-11-4

2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2729025
CAS RN: 476458-11-4
M. Wt: 381.51
InChI Key: DHNZHWFACFBGSF-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, specifically focusing on their coordination with Co(II) and Cu(II) ions, has demonstrated significant antioxidant activities. These studies reveal the potential of such compounds in developing antioxidant agents. The coordination complexes exhibit diverse supramolecular architectures, facilitated by hydrogen bonding, which could be a crucial aspect in designing compounds with desired properties (Chkirate et al., 2019).

Antimicrobial Activity and Quantum Calculations

Another study explored the reactivity of acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds that displayed good antimicrobial activity. This investigation underscores the potential of acetamide derivatives in the development of new antimicrobial agents. Theoretical calculations provided insights into their structure-activity relationships, suggesting a pathway for designing compounds with enhanced antimicrobial properties (Fahim & Ismael, 2019).

Glutaminase Inhibitors for Cancer Therapy

The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors represent a promising approach in cancer therapy. These compounds, including modifications to improve solubility and retain potency, suggest a path forward in developing more effective cancer treatments. The analogs demonstrated potential in inhibiting the growth of cancer cells both in vitro and in vivo, highlighting the therapeutic applications of these chemical frameworks (Shukla et al., 2012).

Synthesis and Evaluation of Heterocyclic Compounds

Research on the synthesis of novel thiazole, pyridone, and other heterocyclic compounds bearing a biologically active sulfonamide moiety has shown promising antimicrobial and antitumor activities. These studies contribute to the development of new therapeutic agents, showcasing the diverse applications of heterocyclic and sulfonamide derivatives in addressing various diseases (Darwish et al., 2014).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c24-19(14-25-11-15-7-3-1-4-8-15)21-20-17-12-26-13-18(17)22-23(20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZHWFACFBGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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